molecular formula C13H16N2 B1285239 2-(Piperidin-1-ylmethyl)benzonitrile CAS No. 135277-08-6

2-(Piperidin-1-ylmethyl)benzonitrile

Cat. No.: B1285239
CAS No.: 135277-08-6
M. Wt: 200.28 g/mol
InChI Key: GZCZPFLQOUIXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-(Piperidin-1-ylmethyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the formation of hydrophobic bonds, which facilitate the binding of this compound to the active sites of these enzymes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes, such as the catalytic pocket of IKKβ, leading to enzyme inhibition . This inhibition can result in downstream effects on gene expression, ultimately affecting cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune response and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes . Phase II reactions involve the conjugation of the compound with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body . These metabolic pathways can affect the compound’s bioavailability and overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism . These interactions can significantly impact the compound’s biochemical properties and overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile typically involves the reaction of 2-chloromethylbenzonitrile with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

The process would be optimized for yield and purity, with additional steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-1-ylmethyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-ylmethyl)benzamide
  • 2-(Piperidin-1-ylmethyl)benzoic acid
  • 2-(Piperidin-1-ylmethyl)benzaldehyde

Uniqueness

2-(Piperidin-1-ylmethyl)benzonitrile is unique due to its specific combination of a piperidine ring and a nitrile group attached to a benzene ring. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZPFLQOUIXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567870
Record name 2-[(Piperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135277-08-6
Record name 2-(1-Piperidinylmethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135277-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Piperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 35 g (0.18 mole) of cyanobromotoluene and 16.18 g (0.19 mole) of piperidine in 300 mL of anhydrous DMF was treated with 73 g (0.5 mole) of K2CO3 at 50° C. for 2 hr. The reaction mixture was filtered through a plug of Celite, washed with 400 mL of ethyl acetate, and the filtrate was partitioned between ethyl acetate and ½ saturated brine. The organic layer was dried over anhydrous Na2SO4 and concentrated in vacuo, yielding 36 g (0.18 mole) 100% of 2-Piperidin-1-ylmethyl-benzonitrile. 1H NMR (300 MHz, CDCl3) 7.6 (m, 3H), 7.24 (m, 1H), 3.6 (s, 2H), 2.4 (m, 4H), 1.5 (m, 6H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
16.18 g
Type
reactant
Reaction Step One
Name
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.